7-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one
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Overview
Description
The compound 7-{3-[4-(3-METHOXYPHENYL)PIPERAZIN-1-YL]-3-OXOPROPYL}-6-SULFANYLIDENE-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINAZOLIN-8-ONE is a complex organic molecule that features a quinazolinone core structure. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the quinazolinone core. One common method involves the cyclization of anthranilic acid derivatives . The piperazine moiety is then introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or sulfonates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activities make it a candidate for drug discovery and development.
Medicine: It may have therapeutic potential for various diseases, depending on its biological activity.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with a quinazolinone core can interact with various enzymes or receptors in the body. The piperazine moiety may enhance its binding affinity to certain targets, while the methoxyphenyl group could influence its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
4-(3-Methoxyphenyl)piperazine derivatives: These compounds share the piperazine and methoxyphenyl groups but differ in their core structures.
Quinazolinone derivatives: These compounds share the quinazolinone core but may have different substituents on the ring
Uniqueness
The unique combination of the quinazolinone core, piperazine moiety, and methoxyphenyl group in this compound may confer distinct biological activities and pharmacokinetic properties compared to similar compounds. This makes it a valuable candidate for further research and development .
Properties
Molecular Formula |
C23H24N4O5S |
---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
7-[3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
InChI |
InChI=1S/C23H24N4O5S/c1-30-16-4-2-3-15(11-16)25-7-9-26(10-8-25)21(28)5-6-27-22(29)17-12-19-20(32-14-31-19)13-18(17)24-23(27)33/h2-4,11-13H,5-10,14H2,1H3,(H,24,33) |
InChI Key |
QCUBLYYPSCNIQS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)CCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
Origin of Product |
United States |
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